Differential Phosphorylation by UCK1 and UCK2
In recombinant human enzyme assays, N-Benzoylcytidine exhibits moderate substrate activity for both UCK1 and UCK2, with phosphorylation efficiencies of 68% and 51% relative to uridine, respectively. This contrasts sharply with N4-Acetylcytidine, which shows 142% and 84% relative activity, and 5-Methylcytidine, which shows only 9% and 30% relative activity [1]. This quantitative profile demonstrates that N-Benzoylcytidine occupies a distinct efficiency range not duplicated by other common N4-modified analogs.
| Evidence Dimension | Phosphorylation efficiency (% relative to uridine) by human UCK1 and UCK2 |
|---|---|
| Target Compound Data | UCK1: 68%; UCK2: 51% |
| Comparator Or Baseline | N4-Acetylcytidine: UCK1 142%, UCK2 84%; 5-Methylcytidine: UCK1 9%, UCK2 30% |
| Quantified Difference | N-Benzoylcytidine is 74 percentage points lower for UCK1 and 33 percentage points lower for UCK2 vs. N4-Acetylcytidine; 59 and 21 percentage points higher vs. 5-Methylcytidine. |
| Conditions | Recombinant human UCK1 and UCK2 expressed in E. coli; assay measured ADP + nucleoside 5'-monophosphate production. |
Why This Matters
This differential phosphorylation profile directly impacts the compound's suitability as a metabolic probe or prodrug precursor, dictating its activation rate and intracellular accumulation in UCK-expressing tissues.
- [1] Van Rompay, A. R., Norda, A., Lindén, K., Johansson, M., & Karlsson, A. (2001). Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases. Molecular Pharmacology, 59(5), 1181–1186. View Source
